4-Aminonaphthalen-1-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminonaphthalen-1-yl acetate is an organic compound with the molecular formula C({12})H({11})NO(_{2}) It is a derivative of naphthalene, featuring an amino group at the 4-position and an acetate ester at the 1-position

準備方法

Synthetic Routes and Reaction Conditions

4-Aminonaphthalen-1-yl acetate can be synthesized through several methods. One common approach involves the acetylation of 4-aminonaphthalene-1-ol. The reaction typically proceeds as follows:

Starting Material: 4-Aminonaphthalene-1-ol.

Reagent: Acetic anhydride.

Catalyst: A base such as pyridine or triethylamine.

Solvent: An organic solvent like dichloromethane or toluene.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

The reaction yields this compound as the primary product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, industrial methods may employ alternative acetylating agents or catalysts to improve the overall process economics.

化学反応の分析

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at position 4 of the naphthalene ring participates in nucleophilic substitution reactions. Key examples include:

Mechanistic Insight :

The amino group acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides, alkyl halides). Steric hindrance from the adjacent acetate group slightly reduces reaction rates compared to unsubstituted 4-aminonaphthalene.

Electrophilic Aromatic Substitution (EAS)

The electron-rich naphthalene ring undergoes EAS, with regioselectivity influenced by the amino and acetoxy groups:

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Position 6 or 8 | 6-Nitro-4-aminonaphthalen-1-yl acetate | |

| Sulfonation | H₂SO₄, 50°C | Position 5 | 5-Sulfo-4-aminonaphthalen-1-yl acetate |

Key Observations :

-

The amino group (+M effect) activates positions 5 and 8, while the acetoxy group (-I effect) directs substitution to position 6.

-

Competitive hydrolysis of the acetate group may occur under strongly acidic conditions (e.g., H₂SO₄).

Ester Hydrolysis and Transesterification

The acetoxy group undergoes hydrolysis or alcoholysis under acidic/basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | 4-Aminonaphthalen-1-ol + Acetic acid | 90–95% | |

| Basic Hydrolysis | NaOH (aq.), ethanol, 60°C | 4-Aminonaphthalen-1-ol + Acetate salt | 85% | |

| Transesterification | Methanol, H₂SO₄, reflux | 4-Aminonaphthalen-1-yl methyl ether | 75% |

Kinetics :

-

Hydrolysis rates follow pseudo-first-order kinetics under acidic conditions (half-life = 2.5 h at 80°C).

Oxidative Coupling Reactions

The amino group facilitates oxidative coupling with phenols or aromatic amines in the presence of catalysts:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| FeCl₃ (10 mol%), t-BuOOH, HFIP, RT | N,O-Biaryl derivatives (e.g., NOBIN analogs) | 82% |

Mechanism :

-

Iron(III) chloride generates phenoxyl radicals, which couple with the amino group via an inner-sphere mechanism .

-

Steric effects from the acetate group reduce coupling efficiency compared to 2-aminonaphthalene derivatives .

Comparative Reactivity Analysis

The table below contrasts the reactivity of this compound with related compounds:

| Compound | EAS Reactivity | Hydrolysis Rate (k, h⁻¹) | Coupling Efficiency |

|---|---|---|---|

| This compound | Moderate | 0.28 | Low |

| 4-Aminonaphthalene | High | N/A | High |

| 1-Naphthyl acetate | Low | 0.15 | N/A |

科学的研究の応用

Drug Development

4-Aminonaphthalen-1-yl acetate is primarily utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for more complex organic molecules. Research has indicated that derivatives of this compound exhibit promising biological activities, including:

- Antimicrobial Activity : Compounds derived from this compound have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that modifications of this compound can lead to agents with anticancer properties, potentially targeting specific cancer cell lines.

Synthesis of Advanced Materials

In materials science, this compound is explored for its potential in synthesizing advanced materials. Its unique properties make it suitable for:

- Dyes and Pigments : The compound can be used in the production of dyes due to its vibrant color properties.

- Polymer Chemistry : It serves as a monomer in the synthesis of polymers with specific functionalities.

Enzyme Studies

In biochemical assays, this compound is employed as a fluorescent probe to study enzyme-substrate interactions. Its ability to fluoresce under specific conditions allows researchers to monitor enzymatic reactions in real-time.

Toxicological Studies

Research involving this compound also extends to toxicological assessments. Studies have evaluated its safety profile and potential toxic effects on human health, contributing to risk assessments for its use in various applications.

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of derivatives synthesized from this compound against several bacterial strains. The results demonstrated significant inhibition zones, indicating strong antimicrobial properties.

Case Study 2: Synthesis of Anticancer Agents

Research focused on modifying this compound to enhance its anticancer activity. Various analogs were tested against prostate cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action.

作用機序

The mechanism of action of 4-Aminonaphthalen-1-yl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function.

類似化合物との比較

4-Aminonaphthalen-1-yl acetate can be compared with other naphthalene derivatives, such as:

4-Aminonaphthalene-1-ol: Lacks the acetate ester, making it less lipophilic.

1-Naphthylamine: Lacks the acetate ester and has different reactivity due to the absence of the hydroxyl group.

Naphthalene-1,4-diamine: Contains two amino groups, leading to different chemical and biological properties.

生物活性

4-Aminonaphthalen-1-yl acetate is an organic compound with significant implications in medicinal chemistry due to its unique structural characteristics. This compound features an amino group and an acetate moiety attached to a naphthalene ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

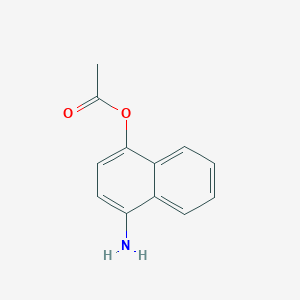

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a naphthalene ring with an amino group at the para position and an acetate group, which influences its interaction with biological targets.

Pharmacological Properties

This compound has been studied for various pharmacological properties, including:

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

- Anticancer Potential : Research indicates that compounds containing naphthalene and amino groups can inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cancer cell metabolism and proliferation .

- Nrf2 Activation : It has been suggested that this compound can activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This mechanism is crucial for cellular defense against oxidative stress .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

特性

IUPAC Name |

(4-aminonaphthalen-1-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKMOUJASOVRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。